4-Amino-1-methylpyrrolidin-2-one hydrochloride

Description

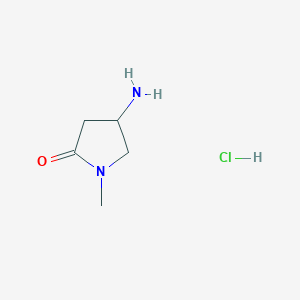

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a five-membered lactam ring with an amino group at the 4-position and a methyl group at the 1-position, forming a hydrochloride salt. Key identifiers include:

Properties

IUPAC Name |

4-amino-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUXWEHRQIGWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933744-16-2, 1228838-07-0 | |

| Record name | 4-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-1-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride typically involves the conversion of the free base form of 4-Amino-1-methylpyrrolidin-2-one into its hydrochloride salt by reaction with hydrochloric acid under controlled conditions. This salt formation enhances the compound’s stability and solubility, which are crucial for pharmaceutical applications.

- Starting Material: (S)-4-Amino-1-methylpyrrolidin-2-one (free base)

- Reagent: Hydrochloric acid (aqueous solution)

- Reaction Conditions: Usually carried out at room temperature with stirring; sometimes mild heating (up to 50°C) is applied to facilitate dissolution and crystallization.

- Purification: Recrystallization or chromatographic techniques are employed to achieve high purity (>95%) of the hydrochloride salt.

Detailed Laboratory Preparation Method

In laboratory settings, the synthesis is straightforward and involves:

- Dissolving the free base in a suitable solvent (e.g., water or aqueous medium).

- Adding stoichiometric amounts of hydrochloric acid slowly with constant stirring.

- Maintaining the reaction temperature between 0°C and 50°C to control crystallization.

- After complete reaction (typically 2–3 hours), the product is isolated by filtration.

- Drying under reduced pressure yields the hydrochloride salt with yields reported around 50–55%.

This method ensures the retention of stereochemistry (S-configuration) critical for biological activity.

Industrial Scale Preparation

Industrial synthesis follows similar principles but is optimized for scalability, cost-effectiveness, and safety:

- Large-scale reactors are used with precise temperature and pH control.

- The reaction mixture is often stirred at room temperature or slightly elevated temperatures (up to 50°C).

- Post-reaction purification may involve multi-step recrystallization or chromatographic purification to meet pharmaceutical-grade purity standards.

- Analytical monitoring (HPLC, NMR) ensures batch-to-batch consistency.

Related Synthetic Routes and Intermediate Preparation

While direct synthesis of this compound is common, related pyrrolidinone derivatives are often synthesized via multi-step organic reactions involving:

- Formation of pyrrolidinone ring systems through cyclization of appropriate precursors.

- Introduction of amino groups via substitution or reduction reactions.

- Methylation at the nitrogen position using methylamine or methylation agents.

- Salt formation with hydrochloric acid to yield the hydrochloride derivative.

For example, analogs such as 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochlorides have been synthesized via multi-step processes involving:

| Stage | Reaction Description | Conditions / Notes |

|---|---|---|

| 1 | Heating itaconic acid with substituted benzylamines | 130°C, 3 hours, water removal |

| 2 | Extraction and solvent removal | Dichloromethane extraction, rotary evaporation |

| 3 | Reduction with sodium borohydride | Methanol, 10–25°C, 2 hours |

| 4 | Cyclization and azide formation | THF solvent, triphenylphosphine addition, RT, 3 h |

| 5 | Conversion to hydrochloride salt | Aqueous HCl treatment, purification by extraction |

This method, although more complex, allows for structural diversification and is useful for analog synthesis.

Catalytic and Halogen Exchange Methods for Related Pyrrolidinone Derivatives

A notable preparation method for N-methylpyrrolidine, a related compound, involves:

- Catalysis by potassium iodide in an ether solvent capable of hydrogen bonding with methylamine.

- Reaction of 1,4-dichlorobutane with methylamine aqueous solution under normal pressure at 100–120°C for 3–8 hours.

- Subsequent alkali treatment (NaOH) to neutralize and distill fractions to isolate the product.

- This method achieves yields above 88% and product purity over 99%, with advantages including mild conditions and reduced equipment costs.

Though this method is specific to N-methylpyrrolidine, its principles (use of catalytic halogen exchange and controlled reaction conditions) are informative for designing efficient synthetic routes for related pyrrolidinone derivatives.

Analytical Verification of Product Purity and Structure

To ensure the quality of this compound, several analytical techniques are employed:

| Technique | Purpose | Typical Observations / Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm proton environments and stereochemistry | ¹H NMR peaks at δ 3.95–3.22 ppm (pyrrolidinone protons); broad NH₃⁺ singlets near δ 9.39–9.05 ppm |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and detect impurities | C18 column, UV detection at 254 nm, purity ≥95% |

| X-Ray Powder Diffraction (XRPD) | Confirm crystallinity and polymorphic form | Characteristic peaks at 2θ angles (e.g., 10.5°, 15.8°, 21.3°) |

These methods are essential for confirming the identity and quality of the synthesized hydrochloride salt.

Summary Table: Preparation Methods Overview

| Method Type | Key Steps | Reaction Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Direct hydrochloride formation | Reaction of free base with HCl | Room temp, stirring, 0–50°C | ~50–55% yield; >95% purity | Simple, scalable, preserves stereochemistry |

| Multi-step analog synthesis | Cyclization, reduction, azide formation, salt formation | 10–130°C, various solvents | Variable yields | Allows analog synthesis, more complex |

| Catalytic halogen exchange (related compound) | 1,4-dichlorobutane + methylamine + KI catalyst | 100–120°C, normal pressure | >88% yield, >99% purity | Mild conditions, cost-effective |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-methylpyrrolidin-2-one hydrochloride has been investigated for its potential as a precursor in drug development. Its structural features allow it to act as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those targeting neurological disorders due to its interaction with neurotransmitter pathways.

Biological Research

The compound has shown promise in proteomics research, where it is utilized to study protein interactions and functions. Its ability to modulate enzyme activity makes it valuable in exploring cellular mechanisms and signaling pathways, especially in the context of disease models.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. Studies have demonstrated its potential as an antioxidant, effectively scavenging reactive oxygen species (ROS) and suggesting applications in neurodegenerative disease models.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the compound's ability to inhibit specific protein kinases involved in cancer signaling pathways. The results indicated significant inhibition, suggesting that this compound could serve as a lead compound for developing anticancer agents .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capabilities of this compound. It was found to effectively reduce oxidative stress markers in neuronal cells, indicating potential therapeutic roles in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

4-Amino-5-(4-fluorophenyl)-1-methyl-2-pyrrolidinone Hydrochloride

4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one Hydrochloride

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

1-Aminopyrrolidin-2-one Hydrochloride

(R)-4-Amino-1-methylpyrrolidin-2-one Hydrochloride

Comparative Data Table

Research Findings and Implications

- Structural Modifications: Substitutions on the pyrrolidinone ring (e.g., fluorophenyl, methoxyphenyl) significantly alter physicochemical properties, impacting solubility, stability, and biological activity .

- Salt Forms: Dihydrochloride salts (e.g., piperidinone derivative) enhance solubility but may require adjustments in formulation .

- Stereochemistry : Enantiomeric forms (e.g., (R)-isomer) highlight the importance of chirality in drug design, particularly for targeting enzymes or receptors .

Biological Activity

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a pyrrolidinone ring with an amino group at the 4-position and a methyl group at the 1-position, which influences its interaction with biological targets.

- Molecular Formula : C5H10ClN2O

- Molecular Weight : Approximately 150.60 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. This compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse biological effects, including antimicrobial and anticancer properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, indicating potential as a therapeutic agent in oncology .

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Modulation of key metabolic enzymes |

Case Study: Anticancer Potential

In a study examining the effects of this compound on human cancer cell lines, the compound demonstrated significant cytotoxicity against breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, indicating promising efficacy as a potential anticancer agent.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated, showing effectiveness comparable to standard antibiotics, thus highlighting its potential for therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | Contains a benzyl group at the 1-position | Enhanced lipophilicity; different biological activity |

| 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride | Substituted with a 4-methylphenyl group | Variations in enzyme inhibition profiles |

| 4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride | Contains a trifluoroethyl group | Unique physicochemical properties |

Q & A

Q. What are the key steps for synthesizing 4-Amino-1-methylpyrrolidin-2-one hydrochloride?

A typical synthesis involves reacting the free base with hydrochloric acid under controlled conditions. For example, in a scaled process, 1.0 M aqueous HCl is added to the free base, followed by heating to 50°C to dissolve the compound. The solution is then cooled to induce crystallization, and the product is filtered, rinsed with cold HCl, and dried under suction . Characterization includes verifying the melting point (227°C) and molecular weight (136.58 g/mol) via differential scanning calorimetry (DSC) and mass spectrometry .

Q. How can spectroscopic methods be used to confirm the compound’s structure?

Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Peaks for the pyrrolidinone ring (δ 3.0–4.0 ppm for N–CH₃ and ring protons) and amine protons (δ 1.5–2.5 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~175 ppm) and ring carbons (δ 30–60 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch (~1650–1700 cm⁻¹) and amine N–H bending (~1600 cm⁻¹). Cross-validate with PubChem’s InChIKey (e.g., AKSIZVWNUAUHNS-HQFIOVGONA-N for related derivatives) .

Q. What solubility properties are relevant for experimental design?

The hydrochloride salt is freely soluble in water and methanol but insoluble in nonpolar solvents (e.g., ether, toluene). Adjust pH using aqueous HCl or NaOH to enhance solubility in polar aprotic solvents like DMSO for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

- Temperature : Heating to 50°C ensures complete dissolution before crystallization .

- Acid concentration : Excess HCl (1.0 M) protonates the amine, stabilizing the salt form.

- Cooling rate : Slow cooling (0.5°C/min) reduces impurities. Use design-of-experiments (DoE) to model interactions between variables. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can propose alternative routes .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays may arise from:

- Buffer composition : Ionic strength affects protonation of the amine group.

- Assay pH : Adjust to physiological pH (7.4) to mimic in vivo conditions. Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and compare with structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) .

Q. What crystallographic techniques determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) in monoclinic space groups (e.g., P21/c or P21/n) reveals hydrogen bonding between the amine and chloride ions. Prepare crystals via slow evaporation from methanol/water. Refinement software (e.g., SHELXL) analyzes bond angles and packing motifs .

Q. How does pH and temperature affect the compound’s stability?

Q. What computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) model binding to enzymes like kinases. Use the PubChem 3D Conformer database (CID 84586688) for ligand preparation. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How to assess its potential as a precursor in drug discovery?

Screen for reactivity in:

- Nucleophilic substitution : Replace the methyl group with aryl halides.

- Amide coupling : React the amine with activated carboxylic acids (e.g., EDC/HOBt). Monitor by LC-MS and compare with derivatives like methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.